molecular formula C15H18FNO B3881443 1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine CAS No. 105919-40-2

1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine

Cat. No. B3881443
CAS RN: 105919-40-2
M. Wt: 247.31 g/mol
InChI Key: UIMAWPSUTFCVGO-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine (FAMP) is a synthetic compound that has been used in scientific research for its potential therapeutic properties. FAMP is a piperidine derivative that contains a fluorophenyl group and an acryloyl group. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine is not fully understood, but it is believed to act as a modulator of the dopamine system. The compound has been shown to increase dopamine release and inhibit dopamine reuptake, which may contribute to its neuroprotective and therapeutic effects.
Biochemical and Physiological Effects:
1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase dopamine release in the brain, which may contribute to its therapeutic effects. 1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine has a number of advantages and limitations for lab experiments. One advantage is that the compound has been synthesized using various methods, which allows for flexibility in experimental design. However, one limitation is that the mechanism of action of 1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on 1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine. One direction is to further investigate the mechanism of action of the compound, particularly its effects on the dopamine system. Another direction is to study the potential therapeutic applications of 1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research could be conducted to investigate the potential use of 1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine in the treatment of addiction and depression.

Scientific Research Applications

1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine has been studied for its potential therapeutic properties, particularly in the field of neuroscience. The compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine has also been studied for its potential use in the treatment of addiction and depression.

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO/c1-12-4-2-3-11-17(12)15(18)10-7-13-5-8-14(16)9-6-13/h5-10,12H,2-4,11H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMAWPSUTFCVGO-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCN1C(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(4-fluorocinnamoyl)piperidine

CAS RN

105919-40-2
Record name Piperidine, 1-(3-(4-fluorophenyl)-1-oxo-2-propenyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105919402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine
Reactant of Route 3
Reactant of Route 3
1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine
Reactant of Route 4
1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine
Reactant of Route 5
1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine
Reactant of Route 6
Reactant of Route 6
1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.